molecular formula C25H24N2O3 B10917331 1-(3-methoxybenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole

1-(3-methoxybenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole

Cat. No.: B10917331
M. Wt: 400.5 g/mol
InChI Key: DKBKFIJRSNGDDW-UHFFFAOYSA-N
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Description

1-(3-Methoxybenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

The synthesis of 1-(3-methoxybenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the appropriate benzyl and phenyl derivatives.

    Condensation Reaction: The benzyl and phenyl derivatives undergo a condensation reaction with hydrazine to form the pyrazole ring.

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

1-(3-Methoxybenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Methoxybenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-methoxybenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(3-Methoxybenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole can be compared with other similar compounds, such as:

    1-Benzyl-3,5-diphenyl-1H-pyrazole: Lacks the methoxy groups, which may result in different chemical and biological properties.

    1-(3-Methoxybenzyl)-3,5-diphenyl-1H-pyrazole: Contains methoxy groups only on the benzyl ring, potentially affecting its reactivity and applications.

    1-(3-Methoxybenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole: Has methoxy groups in different positions, which can influence its chemical behavior and biological activity.

Properties

Molecular Formula

C25H24N2O3

Molecular Weight

400.5 g/mol

IUPAC Name

3,5-bis(3-methoxyphenyl)-1-[(3-methoxyphenyl)methyl]pyrazole

InChI

InChI=1S/C25H24N2O3/c1-28-21-10-4-7-18(13-21)17-27-25(20-9-6-12-23(15-20)30-3)16-24(26-27)19-8-5-11-22(14-19)29-2/h4-16H,17H2,1-3H3

InChI Key

DKBKFIJRSNGDDW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CN2C(=CC(=N2)C3=CC(=CC=C3)OC)C4=CC(=CC=C4)OC

Origin of Product

United States

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